

Physical and chemical properties of N-Cbz protected nortropinone

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Compound of Interest

Compound Name: *Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate*

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N-Cbz-Nortropinone: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Cbz-nortropinone, a key intermediate in the synthesis of various tropane alkaloids and other neurologically active compounds. This document consolidates available data on its properties, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation.

Core Physical and Chemical Properties

N-Cbz-nortropinone, also known as benzyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a carbamate-protected derivative of nortropinone.^[1] The carboxybenzyl (Cbz) protecting group allows for selective reactions at other positions of the nortropinone scaffold.^[2] It typically appears as a white to off-white crystalline solid.^[3]

Data Presentation: Physical and Chemical Properties

Property	Value	Source/Notes
Molecular Formula	C ₁₅ H ₁₇ NO ₃	[1][3]
Molecular Weight	259.30 g/mol	[1][3]
Melting Point	205.2 °C	[4]
Boiling Point	415.7 ± 45.0 °C	Predicted[4][5]
Density	1.241 ± 0.06 g/cm ³	Predicted[4][5]
Appearance	White to off-white solid	[3]
Solubility	Poor in water; Soluble in chloroform, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, and tetrahydrofuran (THF).	[3]
Storage	Room temperature, sealed in a dry environment.	[5]

Spectroscopic Data

Data Presentation: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Source/Notes
7.38-7.28	m	5H	Aromatic protons	[3][6]
5.22	s	2H	Benzyl CH ₂	[6]
4.62	s	2H	N-CH	[6]
2.67	m	2H	CH ₂	[6]
2.38	d, J=15.9 Hz	2H	CH ₂	[6]
2.12	m	2H	CH ₂	[6]
1.71	dd, J=15.0, 7.2 Hz	2H	CH ₂	[6]

Data Presentation: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment	Source/Notes
~1716	C=O (Ketone)	[7]
~1630	C=N (present in some derivatives)	[7]
3000–2850	C-H stretch (alkane)	General spectroscopic data[8]
3100-3000	C-H stretch (aromatic)	General spectroscopic data[8]
1600-1400	C-C stretch (in-ring aromatic)	General spectroscopic data[8]

Note: A detailed experimental IR spectrum for N-Cbz-nortropinone is not widely available. The provided data is based on the expected functional groups and data from related compounds.

Chemical Reactivity and Stability

N-Cbz-nortropinone is a stable compound under typical synthetic conditions, making it a reliable intermediate.[3] The Cbz protecting group is robust towards a range of non-reductive conditions. It is, however, susceptible to cleavage under harsh acidic conditions (e.g., excess

HCl, HBr) and can be removed by catalytic hydrogenolysis.^[9] The ketone functionality at the C3 position is available for various transformations, including stereoselective reduction to the corresponding alcohol (N-Cbz-nortropine). The choice of reducing agent can influence the stereochemical outcome of this reduction. For instance, bulky hydride reagents tend to yield the endo alcohol, while less sterically hindered reagents can produce a higher proportion of the exo alcohol.

Experimental Protocols

Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride

This protocol describes the protection of nortropinone with a benzyloxycarbonyl (Cbz) group.^[2]

Materials:

- Nortropinone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Diisopropylethylamine (DIPEA)
- Dichloromethane (CH_2Cl_2)
- 1N Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.^[2]
- Add diisopropylethylamine (3 equivalents) to the solution and stir.^[2]
- Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture. This reaction can be exothermic.

- Stir the reaction at room temperature for approximately 30 minutes, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.[6]
- Wash the organic phase with 1N hydrochloric acid (2 x volume).[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. An 88% crude yield has been reported for this step.[6]

Deprotection of N-Cbz-Nortropinone (Hydrogenolysis)

This protocol describes the removal of the Cbz group to yield nortropinone.[2]

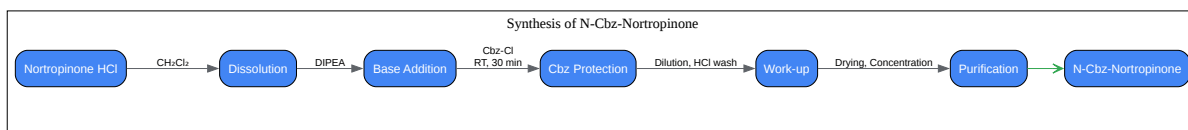
Materials:

- N-Cbz-nortropinone
- 10% Palladium on carbon (Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂)

Procedure:

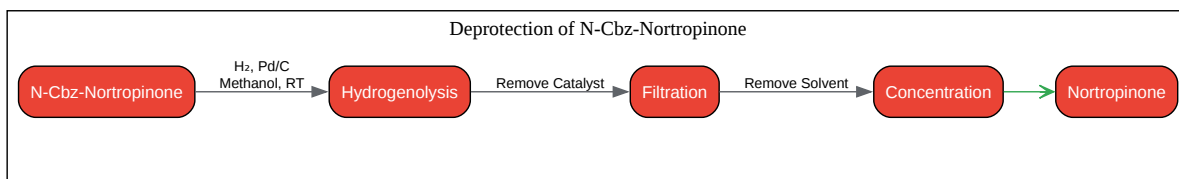
- Dissolve N-Cbz-nortropinone in methanol or ethanol in a hydrogenation vessel.[2]
- Carefully add 10% Pd/C (typically 10 mol% of palladium).[2]
- Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.[2]
- Stir the reaction mixture vigorously at room temperature for 4-8 hours.[2]
- Monitor the reaction progress by TLC.[2]
- Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected nortropinone.

Mandatory Visualization



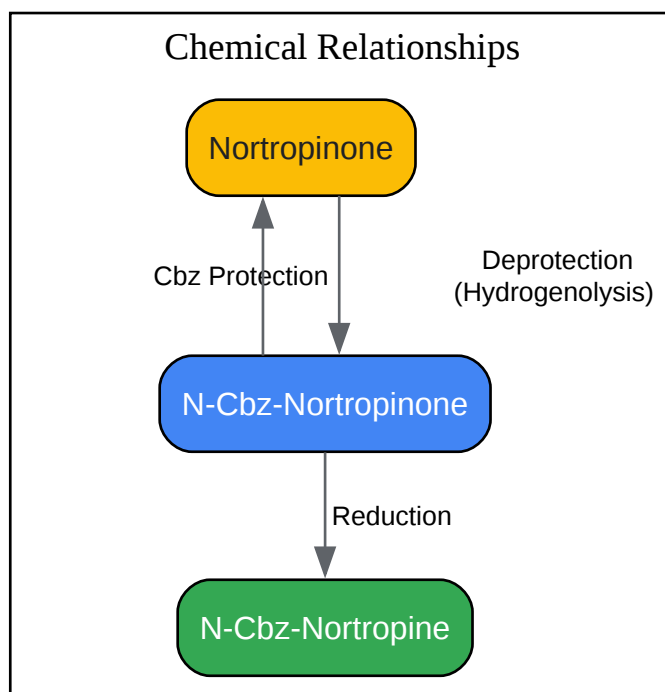
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Caption: Experimental workflow for the synthesis of N-Cbz-nortropinone.



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Caption: Workflow for the deprotection of N-Cbz-nortropinone.



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Caption: Logical relationships of N-Cbz-nortropinone.

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